Fenchlorphos-D6
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Overview
Description
Fenchlorphos-D6 is a stable isotope-labeled analogue of Fenchlorphos, an organophosphorus pesticide. The molecular formula of this compound is C8H2D6Cl3O3PS, and it has a molecular weight of 327.58. This compound is primarily used in analytical chemistry for the study of metabolic pathways and environmental pollutant detection .
Mechanism of Action
Target of Action
Fenchlorphos-D6, also known as Phosphorothioic Acid O,O-Di (methyl-D3) O- (2,4,5-Trichlorophenyl) Ester , is a biochemical used for proteomics research .
Mode of Action
It’s known that many organophosphates, like this compound, act as cholinesterase inhibitors . They bind to the active site of the enzyme cholinesterase, preventing it from breaking down acetylcholine in the synaptic cleft, leading to an accumulation of acetylcholine. This results in continuous stimulation of the muscles, glands, and central nervous system .
Biochemical Pathways
Organophosphates generally affect the cholinergic pathway by inhibiting the enzyme cholinesterase, leading to an overstimulation of the nervous system .
Pharmacokinetics
As a biochemical used in proteomics research, it’s crucial to understand these properties to determine its bioavailability and potential effects on biological systems .
Result of Action
As an organophosphate, it’s known to cause overstimulation of the nervous system by inhibiting cholinesterase and leading to an accumulation of acetylcholine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fenchlorphos-D6 involves the incorporation of deuterium atoms into the molecular structure of Fenchlorphos. This is typically achieved through a series of deuterium exchange reactions. The reaction conditions often require the use of deuterated solvents and catalysts to facilitate the exchange process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced purification techniques to ensure the final product’s isotopic purity. The production is carried out under controlled conditions to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions: Fenchlorphos-D6 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the phosphorothioate group to a phosphate group.
Reduction: Reduction reactions can lead to the cleavage of the phosphorus-sulfur bond.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphate derivatives, while substitution reactions can produce various organophosphorus compounds .
Scientific Research Applications
Fenchlorphos-D6 has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of organophosphorus compounds.
Biology: The compound is employed in metabolic studies to trace the pathways of organophosphorus pesticides in biological systems.
Medicine: this compound is used in toxicological studies to understand the effects of organophosphorus pesticides on human health.
Comparison with Similar Compounds
Fenchlorphos: The non-labeled analogue with similar chemical properties but without deuterium atoms.
Chlorpyrifos: Another organophosphorus pesticide with a similar mechanism of action but different chemical structure.
Diazinon: An organophosphorus compound used as an insecticide with comparable neurotoxic effects.
Uniqueness: Fenchlorphos-D6 is unique due to its stable isotope labeling, which allows for precise analytical studies. The deuterium atoms provide a distinct mass difference, making it easier to trace and quantify in complex matrices. This feature is particularly valuable in environmental and metabolic research.
Biological Activity
Fenchlorphos-D6 is a deuterated analog of the organophosphorus insecticide fenchlorphos, characterized by the incorporation of deuterium atoms, which enhances its stability and analytical tracking capabilities. This compound is primarily employed in scientific research, particularly in studies related to its biological activity, interaction with enzymes, and environmental impact.
- Chemical Formula : C₁₂H₁₄ClD₆O₄P
- Molecular Weight : 284.37 g/mol
- Physical State : Clear, colorless liquid
- Solubility : Soluble in water
The presence of deuterium atoms in this compound allows for precise differentiation from its non-deuterated counterpart during mass spectrometry analyses, making it a valuable tool for tracking metabolic pathways and pesticide residues in environmental samples .
This compound exhibits significant biological activity primarily through the inhibition of cholinesterase enzymes, notably acetylcholinesterase. This inhibition leads to an accumulation of acetylcholine at synapses, causing continuous stimulation of the nervous system, which can result in paralysis and death in target organisms . The mechanism is similar to that of other organophosphorus compounds, where disruption of normal neurotransmission is a critical factor in their toxicity profiles.
Biological Activity and Toxicological Implications
-
Cholinesterase Inhibition :
- This compound inhibits acetylcholinesterase, leading to neurotoxic effects due to the accumulation of acetylcholine.
- Studies have shown that the kinetic parameters of enzyme inhibition may vary due to the presence of deuterium, potentially altering both efficacy and toxicity compared to non-deuterated forms .
-
Endocrine Disruption :
- Research indicates that this compound may act as an antagonist to the androgenic activity of dihydrotestosterone in certain cell lines, highlighting its relevance in studies on endocrine disruption .
-
Metabolic Pathways :
- The oxidative transformations of this compound yield various metabolites, including sulfoxides and sulfones, which are crucial for understanding its behavior in biological systems .
Case Study 1: Enzyme Interaction Studies
A study investigated the interaction of this compound with acetylcholinesterase using advanced chromatographic techniques. The results indicated that the deuterated form exhibited altered inhibition kinetics compared to its non-deuterated counterpart. This suggests that isotopic labeling can influence the metabolic profile and toxicity assessment of organophosphorus compounds.
Case Study 2: Environmental Fate
In environmental monitoring studies, this compound was used as a tracer to track the degradation pathways of fenchlorphos in soil and water samples. The isotopic labeling allowed researchers to differentiate between parent compounds and metabolites effectively. The findings emphasized the importance of using stable isotopes for understanding pesticide behavior in ecological contexts .
Applications in Research
This compound serves multiple roles across various fields:
- Analytical Chemistry : Used as an internal standard for mass spectrometry analyses.
- Biological Research : Employed in metabolic studies to trace distribution and transformation within biological systems.
- Environmental Science : Utilized for monitoring pesticide residues and studying degradation processes.
Comparative Analysis with Other Organophosphorus Compounds
Compound | Cholinesterase Inhibition | Endocrine Disruption | Stability (Deuterated) |
---|---|---|---|
Fenchlorphos | Yes | Yes | No |
Fenthion | Yes | No | No |
Malathion | Yes | Yes | No |
This compound | Yes | Yes | Yes |
Properties
CAS No. |
33576-72-6 |
---|---|
Molecular Formula |
C8H8Cl3O3PS |
Molecular Weight |
327.569 |
IUPAC Name |
sulfanylidene-(2,4,5-trichlorophenoxy)-bis(trideuteriomethoxy)-$l^{5} |
InChI |
InChI=1S/C8H8Cl3O3PS/c1-12-15(16,13-2)14-8-4-6(10)5(9)3-7(8)11/h3-4H,1-2H3/i1D3,2D3 |
InChI Key |
JHJOOSLFWRRSGU-WFGJKAKNSA-N |
SMILES |
COP(=S)(OC)OC1=CC(=C(C=C1Cl)Cl)Cl |
Synonyms |
Phosphorothioic Acid O,O-Di(methyl-D3) O-(2,4,5-Trichlorophenyl) Ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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